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molecular formula C4H10N2O2S B8768618 1-Methylamino-1-methythio-2-nitroethaneranitidine CAS No. 66357-23-1

1-Methylamino-1-methythio-2-nitroethaneranitidine

Cat. No. B8768618
M. Wt: 150.20 g/mol
InChI Key: RFXJCBMXMNUGPM-UHFFFAOYSA-N
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Patent
US04255440

Procedure details

A solution of methylamine in ethanol/ethylenedichloride (112.5 ml of 33% ethanolic methylamine in 0.8 liters of ethylene dichloride; 0.94 mole) was added over 51/2 hr at 70° to a stirred solution of 1,1-bismethylthio-2-nitroethene (99.0 g, 0.6 mole) in ethylene dichloride (1.5 liters). The solution was heated to boiling and 0.7 liters of solvent were distilled off. The cooled solution was washed with 2N hydrochloric acid (0.25 liters), then with brine (0.25 liters). The solvent was removed and the residue crystallised from isopropyl acetate (0.5 liters), treating the hot solution with charcoal (10.0 g). The product (35.0 g) formed yellow prisms, m.p. 114°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol ethylenedichloride
Quantity
112.5 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C(O)C.C(Cl)CCl.[CH3:10][S:11][C:12](SC)=[CH:13][N+:14]([O-:16])=[O:15]>C(Cl)CCl>[CH3:1][NH:2][CH:12]([S:11][CH3:10])[CH2:13][N+:14]([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
ethanol ethylenedichloride
Quantity
112.5 mL
Type
reactant
Smiles
C(C)O.C(CCl)Cl
Name
Quantity
99 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
DISTILLATION
Type
DISTILLATION
Details
0.7 liters of solvent were distilled off
WASH
Type
WASH
Details
The cooled solution was washed with 2N hydrochloric acid (0.25 liters)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue crystallised from isopropyl acetate (0.5 liters)
ADDITION
Type
ADDITION
Details
treating the hot solution with charcoal (10.0 g)

Outcomes

Product
Name
Type
product
Smiles
CNC(C[N+](=O)[O-])SC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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